molecular formula C8H7IN2 B3243084 3-Iodo-5-methylimidazo[1,2-a]pyridine CAS No. 1545534-44-8

3-Iodo-5-methylimidazo[1,2-a]pyridine

Cat. No.: B3243084
CAS No.: 1545534-44-8
M. Wt: 258.06 g/mol
InChI Key: ZBMYJDVXUHRIKD-UHFFFAOYSA-N
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Description

3-Iodo-5-methylimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 1545534-44-8 . It has a molecular weight of 258.06 and its IUPAC name is this compound . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7IN2/c1-6-3-2-4-8-10-5-7(9)11(6)8/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, indicating that it may be harmful if swallowed . Precautionary statements include P264, P270, P301+P312, P330, and P501, which provide guidance on general hygiene, handling, and disposal .

Properties

IUPAC Name

3-iodo-5-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-6-3-2-4-8-10-5-7(9)11(6)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMYJDVXUHRIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC=C(N12)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 5-methyl-imidazo[1,2-a]pyridine (0.51 g, 3.0 mmol) in ACN (1 ml) at RT is added NIS (0.73 g, 3.3 mmol) and stirring continued for 18 h. The mixture is poured onto water. The precipitate is collected, washed with water and dried. Yield: 0.78 g (92%). HPLC-MS: M+H=259; tR=1.04 min (METHOD—1).
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
0.73 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-5-methylimidazo[1,2-a]pyridine
Reactant of Route 2
3-Iodo-5-methylimidazo[1,2-a]pyridine
Reactant of Route 3
3-Iodo-5-methylimidazo[1,2-a]pyridine
Reactant of Route 4
3-Iodo-5-methylimidazo[1,2-a]pyridine
Reactant of Route 5
3-Iodo-5-methylimidazo[1,2-a]pyridine
Reactant of Route 6
3-Iodo-5-methylimidazo[1,2-a]pyridine

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